6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 869722-33-8) is a fluorinated tetrahydroquinoline derivative characterized by a carboxylic acid group at position 4 and a fluorine atom at position 6 of the quinoline scaffold. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and fluoroquinolone antibiotics, which exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-2,5,7,12H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVHJXXHNBALMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1C(=O)O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization remains the most widely employed strategy for constructing the tetrahydroquinoline core. A representative protocol involves the acid-catalyzed cyclization of 6-fluoro-2-aminocinnamic acid derivatives. In a seminal study, Al-Hiari et al. demonstrated that treating 8-amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with polyphosphoric acid (PPA) at 150–160°C for 3 hours induced lactamization, yielding the target compound in 72% yield. The reaction mechanism proceeds through intramolecular nucleophilic attack of the amine on the activated carbonyl, followed by dehydration (Figure 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 8-Amino-7-(2-carboxy-phenylamino) derivative | PPA | 150–160 | 3 | 72 |
| 6-Fluoro-2-azido-cinnamate | H2SO4 | 90–100 | 2 | 68 |
| N-Protected β-amino ester | TfOH | 120 | 4 | 85 |
Modifications to the cyclization protocol include:
- Solvent effects : Aqueous ethanol (50%) enhances solubility of polar intermediates while minimizing side reactions.
- Catalyst optimization : Triflic acid (TfOH) increases reaction rate but requires stringent moisture control.
- Substituent compatibility : Electron-withdrawing groups at the 6-position (e.g., fluorine) stabilize the transition state, improving yields compared to chloro or bromo analogues.
Enzymatic Resolution
Enantioselective synthesis has been achieved using monoamine oxidase from Pseudomonas monteilii ZMU-T. Deng et al. resolved racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline via oxidative deamination of the (S)-enantiomer, leaving the (R)-isomer with >99% ee. While this method was applied to a methyl-substituted analogue, the same enzymatic system can be adapted for the 4-carboxylic acid derivative by modifying the substrate’s carboxyl protection strategy.
Key parameters for enzymatic resolution:
- pH dependence : Optimal activity occurs at pH 7.5 in phosphate buffer.
- Temperature sensitivity : Activity declines sharply above 40°C due to enzyme denaturation.
- Substrate loading : 20 mM substrate concentration balances reaction rate and enzyme stability.
Solid-Phase Synthesis
The patent by Grunewald et al. describes a solid-phase method for amino-substituted tetrahydroisoquinoline-carboxylic acids, adaptable to 6-fluoro derivatives. The protocol involves:
- Resin loading : Attachment of Fmoc-protected 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate to Wang resin via ester linkage.
- Side-chain functionalization : Sequential deprotection/alkylation cycles introduce R1 groups (alkyl, aryl) at the 4-position.
- Cleavage : TFA-mediated liberation from the resin yields the free carboxylic acid.
Advantages of solid-phase synthesis:
- Combinatorial potential : 384-member libraries generated in one workflow.
- Purity control : Intermediates remain resin-bound, enabling thorough washing between steps.
- Stereochemical fidelity : Chiral auxiliaries maintain >98% ee during alkylation.
Catalytic Hydrogenation
Reduction of the corresponding quinoline precursor provides direct access to the tetrahydroquinoline framework. A two-step sequence involves:
- Fluorination : Electrophilic fluorination of 4-carboxyquinoline using Selectfluor® (62% yield).
- Hydrogenation : Pd/C-catalyzed (5 mol%) H2 reduction at 50 psi, achieving full saturation in 8 hours.
Table 2: Hydrogenation Catalysts Compared
| Catalyst | Pressure (psi) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C | 50 | 25 | 100 |
| PtO2 | 30 | 40 | 92 |
| Raney Ni | 70 | 60 | 88 |
Substrate solubility in ethanol/water (4:1) proved critical for preventing catalyst poisoning by the carboxylic acid group.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield Range (%) | Stereoselectivity | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Cyclization | 68–85 | Low | High | Moderate |
| Enzymatic Resolution | 40–55 | Excellent | Medium | Low |
| Solid-Phase | 60–75 | High | Low | High |
| Hydrogenation | 70–90 | None | High | High |
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at the 6th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
Research indicates that 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further exploration in oncology.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Antimicrobial Efficacy
A study focusing on derivatives of this compound evaluated their antibacterial and antifungal activities using various assays. The results indicated significant antibacterial activity against multiple strains with varying MIC values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | Staphylococcus aureus | 25 |
| Compound C | Klebsiella pneumoniae | 100 |
These findings underscore the compound's potential as an antimicrobial agent in clinical settings .
Therapeutic Applications
In another study examining the therapeutic applications of this compound in cancer treatment, it was found to inhibit key enzymes involved in tumor growth. The research highlighted its ability to modulate biological pathways associated with cancer cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound better, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydroquinoline | C10H10ClN | Chlorine substitution affects lipophilicity and reactivity. |
| 7-Fluoro-1,2,3,4-tetrahydroquinoline | C10H10FN | Fluorine at position 7 may alter biological activity compared to position 6. |
| 1-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | Methyl substitution changes steric properties and potentially alters pharmacodynamics. |
The unique fluorine substitution at position 6 enhances stability and binding affinity to biological targets compared to these related compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 923120-55-2): This positional isomer differs in fluorine placement (position 7 vs. 6). Computational models predict a higher boiling point (408.29°C) compared to the 6-fluoro analog (342.14°C), likely due to differences in dipole interactions . The 7-fluoro derivative also shows reduced water solubility (27,468 mg/L vs. 1,149.21 mg/L), suggesting that fluorine position critically impacts hydrophilicity .
- (4S)-7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (ZINC001645993538): This stereoisomer incorporates a bicyclo[4.1.0]heptane group, enhancing structural rigidity. Such modifications are hypothesized to improve target selectivity in antiviral applications, as seen in SARS-CoV-2 protease inhibition studies .
Substituent Variations: Functional Group Effects
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 264276-41-7): Replacing fluorine with bromine increases molecular weight (270.08 g/mol) and lipophilicity (logP ~1.8 estimated), which may enhance blood-brain barrier penetration. However, bromine’s larger atomic radius could introduce steric hindrance, reducing binding affinity compared to the fluoro analog .
- 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 1338495-31-0): The hydroxyl and methyl groups at positions 2 and 6, respectively, significantly alter polarity. This compound exhibits lower melting point (169.76°C vs. 205.85°C for the 6-fluoro analog) and higher solubility in polar solvents, making it suitable for aqueous formulations .
Oxidation State and Ring Saturation
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Partial dehydrogenation (dihydro vs. tetrahydroquinoline) reduces ring saturation, increasing aromaticity. This structural feature enhances π-π stacking interactions with biological targets, as observed in its phytoestrogenic activity in Rubus chingii Hu .
- However, this modification may reduce water solubility compared to the parent 6-fluoro compound .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 4-position, contributes to its potential therapeutic applications in medicinal chemistry.
- Molecular Formula: C10H10FNO2
- Molecular Weight: 223.20 g/mol
- CAS Number: 42835-89-2
The tetrahydroquinoline core is known for its versatility in biological activity, including antibacterial, antifungal, and anticancer properties. The introduction of fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymatic activity by binding to active sites or modulate cellular signaling pathways through receptor interaction. This mechanism underpins its potential as a therapeutic agent in various disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that it can interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
Study on Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several tetrahydroquinoline derivatives, including this compound. Results indicated that this compound displayed low micromolar activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing moderate activity against Gram-negative strains .
Investigation of Anticancer Effects
In another study focusing on cancer treatment, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline | C10H9FNO2 | Antibacterial |
| 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline | C10H11NO2 | Antifungal |
| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline | C10H9FNO3 | Anticancer |
This table illustrates how variations in substituent positions can significantly affect the chemical behavior and biological activity of these compounds.
Q & A
Q. What are the established synthetic routes for 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves multi-step protocols using chiral auxiliaries and protecting groups. For example:
- Step 1 : React ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate in acetonitrile with triethylamine as a base. Agitate at 25°C for 3 days, then at 50°C for 4 hours to form intermediates .
- Step 2 : Cyclization under alkaline conditions followed by Boc deprotection yields the final compound .
- Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., 2 equivalents of triethylamine) improves yields up to 83% .
Q. How is the purity and structural integrity of this compound verified in academic research settings?
Methodological Answer:
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column (methanol/water gradient). Purity thresholds >95% are standard .
- Structural Confirmation :
- Storage : Maintain at 2–8°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory data regarding the biological activity of derivatives in antimicrobial assays?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) .
- Dose-Response Curves : Test derivatives at 0.5–128 µg/mL to identify outliers.
- Mechanistic Studies : Perform time-kill assays and check for biofilm inhibition to differentiate bacteriostatic vs. bactericidal effects .
- Data Validation : Repeat assays in triplicate under controlled pH (7.4) and temperature (37°C) .
Q. How can researchers design enantioselective syntheses to avoid racemic mixtures of derivatives?
Methodological Answer:
- Chiral Induction : Use enantiopure tert-butyloctahydro-pyrrolopyridine carbamate as a chiral auxiliary to ensure stereochemical control during Michael addition .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with BINAP ligands (e.g., (R)-BINAP) for C–F bond formation .
- Chromatographic Resolution : Separate diastereomers via silica gel chromatography (hexane/EtOAc, 3:1) before deprotection .
Q. What are the methodological challenges in scaling up syntheses while maintaining stereochemical purity?
Methodological Answer:
- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions during cyclization .
- Solvent Selection : Replace acetonitrile with toluene for better solubility in large batches.
- Purification : Optimize crystallization conditions (e.g., ethanol/water recrystallization) to avoid silica gel dependency .
- Process Analytics : Implement inline FTIR to monitor intermediate formation in real time .
Q. How should computational modeling be approached for structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on fluorine’s role in H-bonding with Ser84 .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate against experimental MIC data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tetrahydroquinoline ring in aqueous environments .
Q. What analytical techniques detect degradation products under various storage conditions?
Methodological Answer:
- Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor via LC-MS (ESI−) for hydrolyzed products (e.g., loss of –COOCH) .
- Oxidative Stability : Use -NMR to detect quinoline ring oxidation (new peaks at δ 8.5–9.0 ppm) .
- Photostability : Irradiate with 365 nm UV light; track photodegradants via TLC (CHCl/MeOH, 9:1) .
Q. How can conflicting solubility and bioavailability profiles be systematically addressed?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride salts (e.g., enrofloxacin HCl) to enhance aqueous solubility (test in PBS pH 7.4) .
- Co-Solvent Systems : Use PEG 400/water (1:1) for in vitro assays.
- Nanoformulations : Prepare PLGA nanoparticles (200 nm, PDI <0.2) via emulsion-diffusion to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
